1-methyl-4-({4-methyl-5-[1-(1H-pyrrol-2-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)piperazine
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Overview
Description
Synthesis Analysis
The synthesis of piperazine-1-yl-1H-indazole derivatives, including compounds similar to the one , typically involves efficient and straightforward processes. These compounds are characterized using spectral analysis to confirm their structure. The synthesis process is critical for generating the desired compound with high purity and yield (Balaraju, Kalyani, & Laxminarayana, 2019).
Molecular Structure Analysis
The molecular structure of such compounds is often explored through computational methods, including density functional theory (DFT) calculations, to understand their stability, conformation, and electronic properties. These studies provide insights into the compound's behavior in biological systems and its interaction with other molecules (Zhang et al., 2019).
Chemical Reactions and Properties
Compounds with piperazine and triazole rings are known for their reactivity and potential to undergo various chemical reactions, including substitutions and ring transformations. These reactions can significantly alter the compound's properties and enhance its biological activity. Understanding these reactions is essential for modifying the compound for specific applications (Remy et al., 1983).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are determined through experimental methods. These properties are crucial for the compound's formulation and application in different environments. Crystallography studies can reveal the arrangement of atoms within the compound, providing insights into its stability and reactivity (Al-Abdullah et al., 2012).
properties
IUPAC Name |
[4-[4-methyl-5-[(4-methylpiperazin-1-yl)methyl]-1,2,4-triazol-3-yl]piperidin-1-yl]-(1H-pyrrol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N7O/c1-23-10-12-25(13-11-23)14-17-21-22-18(24(17)2)15-5-8-26(9-6-15)19(27)16-4-3-7-20-16/h3-4,7,15,20H,5-6,8-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVYNYQLYMOWGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=NN=C(N2C)C3CCN(CC3)C(=O)C4=CC=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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